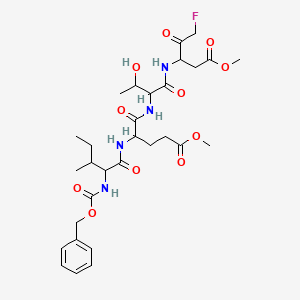

Caspase-8 inhibitor

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-[[1-[(5-fluoro-1-methoxy-1,4-dioxopentan-3-yl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H43FN4O11/c1-6-17(2)25(35-30(43)46-16-19-10-8-7-9-11-19)28(41)32-20(12-13-23(38)44-4)27(40)34-26(18(3)36)29(42)33-21(22(37)15-31)14-24(39)45-5/h7-11,17-18,20-21,25-26,36H,6,12-16H2,1-5H3,(H,32,41)(H,33,42)(H,34,40)(H,35,43) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHLCQASLWHYEMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)OC)C(=O)NC(C(C)O)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H43FN4O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657588 | |

| Record name | Methyl 5-(butan-2-yl)-14-(fluoroacetyl)-11-(1-hydroxyethyl)-8-(3-methoxy-3-oxopropyl)-3,6,9,12-tetraoxo-1-phenyl-2-oxa-4,7,10,13-tetraazahexadecan-16-oate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

654.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210344-98-2 | |

| Record name | Methyl 5-(butan-2-yl)-14-(fluoroacetyl)-11-(1-hydroxyethyl)-8-(3-methoxy-3-oxopropyl)-3,6,9,12-tetraoxo-1-phenyl-2-oxa-4,7,10,13-tetraazahexadecan-16-oate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Caspase-8 Inhibitors in Apoptosis

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Central Role of Caspase-8 in Programmed Cell Death

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells.[1] This process is executed by a family of cysteine-aspartic proteases known as caspases.[2] Caspases are synthesized as inactive zymogens (procaspases) and are activated through a proteolytic cascade.[3] Apoptotic pathways are broadly divided into two main routes: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.[4]

Caspase-8 is the principal initiator caspase of the extrinsic pathway.[1][5][6] This pathway is triggered by extracellular signals, such as the binding of death ligands like Tumor Necrosis Factor-alpha (TNF-α) or Fas Ligand (FasL) to their corresponding transmembrane death receptors (e.g., TNFR1, Fas/CD95).[7][8] Dysregulation of this pathway is implicated in numerous pathologies, including cancer and autoimmune diseases, making caspase-8 and its inhibitors significant targets for therapeutic intervention.[5][9] This guide provides a detailed examination of the mechanism of caspase-8 activation, its function in the apoptotic cascade, and the modes of action employed by its inhibitors.

The Extrinsic Apoptosis Signaling Pathway

The activation of caspase-8 is a tightly regulated, multi-step process initiated at the cell membrane.

-

Death Receptor Ligation : The process begins when a death ligand binds to the extracellular domain of its cognate death receptor.[1]

-

DISC Formation : This ligation induces receptor trimerization and a conformational change, leading to the recruitment of adaptor proteins to the intracellular "death domain" (DD) of the receptor. The key adaptor protein is the Fas-Associated Death Domain (FADD).[6][10] FADD, in turn, recruits multiple procaspase-8 molecules via homotypic interactions between their respective "death effector domains" (DEDs).[10][11][12] This assembly of the receptor, FADD, and procaspase-8 forms the Death-Inducing Signaling Complex (DISC).[6][10][13]

-

Procaspase-8 Activation : The high concentration of procaspase-8 molecules within the DISC facilitates their dimerization and subsequent auto-proteolytic cleavage, leading to the formation of the active heterotetrameric caspase-8 enzyme.[1][7][10]

-

Execution Phase Initiation : Active caspase-8 then initiates the downstream execution phase of apoptosis through two primary routes:

-

Direct Cleavage of Effector Caspases : In some cells (Type I), caspase-8 directly cleaves and activates effector caspases, such as caspase-3 and caspase-7.[6][10][13][14]

-

Mitochondrial Amplification Loop : In other cells (Type II), the signal is amplified through the intrinsic pathway. Caspase-8 cleaves the Bcl-2 family protein Bid into its truncated form, tBid.[1][10] tBid translocates to the mitochondria, inducing mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic factors like cytochrome c, which ultimately leads to the activation of caspase-9 and the subsequent activation of effector caspases.[1][10]

-

The cellular inhibitor of FLICE (c-FLIP) is a key regulator of this pathway. It structurally resembles procaspase-8 but lacks catalytic activity. By competing with procaspase-8 for binding to FADD within the DISC, c-FLIP can inhibit caspase-8 activation and apoptosis.[10]

Mechanism of Action of Caspase-8 Inhibitors

Caspase-8 inhibitors function by preventing the activation of the apoptotic cascade at its initiation point.[9] Most inhibitors are designed as peptide or peptidomimetic compounds that target the enzyme's active site.

3.1 Irreversible Peptide-Based Inhibitors

A prominent class of caspase-8 inhibitors is based on the enzyme's preferred tetrapeptide substrate recognition sequence, IETD (Ile-Glu-Thr-Asp).[7][15] A well-known example is Z-IETD-FMK (Benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethylketone).

-

Competitive Binding : The IETD peptide sequence directs the inhibitor to the active site of caspase-8.[7][16]

-

Irreversible Covalent Modification : The inhibitor is modified with an electrophilic "warhead," such as a fluoromethylketone (FMK) group.[7][15] This group forms an irreversible covalent bond with the catalytic cysteine residue within the enzyme's active site, permanently inactivating it.[7][15]

-

Cell Permeability : Modifications like the N-terminal benzyloxycarbonyl (Z) group enhance the inhibitor's hydrophobicity, allowing it to cross the cell membrane and inhibit intracellular caspase-8.[7][15][16]

By blocking the catalytic activity of caspase-8, these inhibitors prevent the cleavage of downstream substrates like procaspase-3 and Bid, thereby halting the apoptotic signal.[7][17]

3.2 Pan-Caspase Inhibitors

Some inhibitors, such as Emricasan (IDN-6556) , are classified as pan-caspase inhibitors, meaning they can inhibit multiple caspases, including caspase-8.[18][19][20] These compounds are also typically irreversible and work by covalently modifying the active site cysteine.[18][19] While they are effective at blocking apoptosis, their broader activity profile can make it more challenging to dissect the specific role of caspase-8.[21]

3.3 A Note on Necroptosis

Paradoxically, while caspase-8 is a primary initiator of apoptosis, it also functions to inhibit a form of programmed necrosis called necroptosis by cleaving key necroptotic proteins RIPK1 and RIPK3.[4][10] Therefore, the inhibition of caspase-8 can, in some cellular contexts, shunt the cell death pathway from apoptosis to necroptosis.[4][7][16] This dual role is a critical consideration in the development and application of caspase-8 inhibitors.

Quantitative Data of Selected Caspase Inhibitors

The potency and selectivity of caspase inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). Lower values indicate higher potency.

| Inhibitor Name | Type | Target Caspase(s) | IC50 / Ki Value | Reference(s) |

| Z-IETD-FMK | Irreversible Peptide | Selective for Caspase-8 | Ki: 0.92 nM (for Caspase-8) | [22] |

| Emricasan (IDN-6556) | Irreversible Pan-Caspase | Caspase-8, Caspase-3, etc. | IC50: 0.4 nM (for Caspase-8) | [18] |

| IC50: 6 pM (for Caspase-3) | [19] | |||

| Q-VD-OPh | Pan-Caspase | Caspases 1, 3, 8, 9 | IC50: 25-400 nM | [22] |

| Ac-DEVD-CHO | Reversible Peptide | Group II Caspases | Ki: 0.2 nM (for Caspase-3) | [22] |

| Ki: 0.3 nM (for Caspase-7) | [22] |

Key Experimental Protocols

Assessing the efficacy of caspase-8 inhibitors requires robust methodologies to measure apoptosis and specific enzyme activity.

5.1 Caspase-8 Activity Assay (Colorimetric)

This assay measures the activity of caspase-8 by detecting the cleavage of a specific colorimetric substrate.

-

Principle : Active caspase-8 in cell lysates cleaves the synthetic substrate Ac-IETD-pNA (acetyl-Ile-Glu-Thr-Asp p-nitroaniline), releasing the yellow chromophore p-nitroaniline (pNA).[23][24] The amount of pNA produced is proportional to caspase-8 activity and can be quantified by measuring the absorbance at 405 nm.[23][24]

-

Materials :

-

96-well microplate

-

Microplate reader (405 nm)

-

Chilled Cell Lysis Buffer

-

2x Reaction Buffer

-

DTT (dithiothreitol)

-

Ac-IETD-pNA substrate

-

Protein quantification assay kit (e.g., Bradford)

-

-

Methodology :

-

Sample Preparation : Induce apoptosis in cell cultures with and without the inhibitor. Prepare a non-induced negative control.

-

Cell Lysis : Harvest 1-5 x 10^6 cells by centrifugation. Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer. Incubate on ice for 15-20 minutes.[25]

-

Lysate Collection : Centrifuge the lysate at ~16,000 x g for 15 minutes at 4°C. Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.[25]

-

Protein Quantification : Determine the protein concentration of each lysate to ensure equal loading.

-

Assay Reaction : In a 96-well plate, add 50 µL of cell lysate per well. Add 50 µL of 2x Reaction Buffer (containing DTT) to each well.

-

Substrate Addition : Add 5-10 µL of Ac-IETD-pNA substrate to each well to start the reaction.[23]

-

Incubation & Measurement : Incubate the plate at 37°C for 1-4 hours, protected from light.[24][25] Measure the absorbance at 405 nm. A blank reading (Lysis Buffer + Reaction Buffer + Substrate) should be subtracted from all values.

-

5.2 Western Blot for Caspase-8 Cleavage

This technique visualizes the proteolytic processing of procaspase-8 into its active fragments.

-

Principle : Upon activation, the ~55-57 kDa procaspase-8 is cleaved into large (~p43/p41) and small (~p18/p10) subunits.[26] Western blotting using an antibody that recognizes both the pro-form and the cleaved fragments allows for the detection of this activation event.[27] A decrease in the procaspase-8 band and the appearance of cleaved fragments indicate activation.

-

Materials :

-

SDS-PAGE equipment

-

PVDF or nitrocellulose membrane

-

Transfer apparatus

-

Primary antibody (e.g., anti-caspase-8, anti-cleaved caspase-8)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Methodology :

-

Protein Extraction : Prepare cell lysates as described in the activity assay protocol.

-

SDS-PAGE : Separate 20-50 µg of protein per sample on a polyacrylamide gel.

-

Electrotransfer : Transfer the separated proteins from the gel to a membrane.

-

Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation : Incubate the membrane with the primary anti-caspase-8 antibody overnight at 4°C.

-

Secondary Antibody Incubation : Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : Wash the membrane again, apply the chemiluminescent substrate, and capture the signal using an imaging system. Analyze the bands corresponding to procaspase-8 and its cleavage products.[26]

-

5.3 Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Principle : In early apoptosis, the phospholipid phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[28][29] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to detect this externalized PS.[29][30] Propidium Iodide (PI), a fluorescent nuclear stain, is excluded by cells with an intact membrane but can enter late apoptotic and necrotic cells where membrane integrity is compromised.

-

Materials :

-

Flow cytometer

-

FITC-conjugated Annexin V

-

Propidium Iodide (PI)

-

1x Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[30]

-

Cold PBS

-

-

Methodology :

-

Cell Preparation : Induce apoptosis and treat with inhibitor as planned. Collect 1-5 x 10^5 cells per sample.

-

Washing : Wash cells once with cold PBS and centrifuge.[28]

-

Resuspension : Resuspend the cell pellet in 100 µL of 1x Binding Buffer.[30]

-

Staining : Add 5 µL of FITC-Annexin V and 1-2 µL of PI working solution to the cell suspension.[28]

-

Incubation : Gently vortex and incubate the cells for 15-20 minutes at room temperature in the dark.[30]

-

Analysis : Add 400 µL of 1x Binding Buffer to each tube and analyze immediately by flow cytometry.[30]

-

Data Interpretation :

-

Annexin V (-) / PI (-) : Viable cells.

-

Annexin V (+) / PI (-) : Early apoptotic cells.

-

Annexin V (+) / PI (+) : Late apoptotic or necrotic cells.

-

-

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. sanbio.nl [sanbio.nl]

- 3. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]

- 4. Functions of Caspase 8: the Identified and the Mysterious - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Mechanisms of Procaspase-8 Activation in the Extrinsic Programmed Cell Death Pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural and Functional Roles of Caspase-8 in Extrinsic Apoptosis -Journal of Life Science | Korea Science [koreascience.kr]

- 7. benchchem.com [benchchem.com]

- 8. scbt.com [scbt.com]

- 9. What are caspase 8 inhibitors and how do they work? [synapse.patsnap.com]

- 10. Caspase-8; regulating life and death - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DED Interaction of FADD and Caspase-8 in the Induction of Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. Caspase-8 cleaves its substrates from the plasma membrane upon CD95-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. invivogen.com [invivogen.com]

- 17. selleckchem.com [selleckchem.com]

- 18. Emricasan | IDN-6556 | caspase inhibitor | TargetMol [targetmol.com]

- 19. selleckchem.com [selleckchem.com]

- 20. files01.core.ac.uk [files01.core.ac.uk]

- 21. The pan-caspase inhibitor Emricasan (IDN-6556) decreases liver injury and fibrosis in a murine model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. selleckchem.com [selleckchem.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. file.elabscience.com [file.elabscience.com]

- 25. abbkine.com [abbkine.com]

- 26. researchgate.net [researchgate.net]

- 27. Measuring Procaspase-8 and -10 Processing upon Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 29. bosterbio.com [bosterbio.com]

- 30. kumc.edu [kumc.edu]

An In-depth Technical Guide to the Caspase-8 Extrinsic Apoptosis Pathway

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the caspase-8 extrinsic apoptosis pathway, a critical mechanism for programmed cell death. It details the core signaling cascade, regulatory processes, and key molecular interactions. The content is supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development applications.

Core Signaling Pathway

The extrinsic apoptosis pathway is initiated by the binding of extracellular death ligands, such as Fas ligand (FasL) or Tumor Necrosis Factor-alpha (TNF-α), to their corresponding death receptors on the cell surface.[1][2] This ligand-receptor interaction triggers the recruitment of adaptor proteins and the activation of initiator caspases, with caspase-8 being the principal initiator caspase in this pathway.[1][3][4]

The central event in the activation of the extrinsic pathway is the formation of the Death-Inducing Signaling Complex (DISC).[3][5] Upon ligand binding, death receptors like CD95 (Fas/APO-1) or TRAIL receptors undergo a conformational change, leading to the recruitment of the adaptor protein Fas-associated death domain (FADD).[3][4][6] In the case of TNF receptor 1 (TNFR1) signaling, another adaptor protein, TRADD, is first recruited, which then binds FADD.[7][8][9]

FADD possesses a death effector domain (DED) which, in turn, recruits procaspase-8, an inactive zymogen, via homotypic DED-DED interactions.[10][11] This recruitment into the DISC brings multiple procaspase-8 molecules into close proximity, facilitating their dimerization and subsequent auto-proteolytic activation.[1][7][12] This proximity-induced dimerization is a critical step for the activation of initiator caspases.[7]

Activated caspase-8 then initiates the downstream apoptotic cascade through two main branches:

-

Direct activation of effector caspases: Active caspase-8 can directly cleave and activate effector caspases, such as caspase-3 and caspase-7.[1][13][14] These effector caspases are responsible for the execution phase of apoptosis, cleaving a multitude of cellular substrates, which leads to the characteristic morphological and biochemical hallmarks of apoptotic cell death.[1][15]

-

Amplification through the intrinsic pathway: In certain cell types (Type II cells), the signal requires amplification.[16] Caspase-8 cleaves Bid, a pro-apoptotic Bcl-2 family member, into its truncated form, tBid.[1][5][13] tBid then translocates to the mitochondria, where it promotes the release of cytochrome c, leading to the activation of the intrinsic apoptotic pathway.[1][4][5]

Key Molecular Players and Their Interactions

The primary components of the caspase-8 extrinsic pathway and their functions are summarized below:

| Component | Function |

| Death Ligands (e.g., FasL, TNF-α, TRAIL) | Extracellular signals that initiate the apoptotic cascade by binding to death receptors.[1][2] |

| Death Receptors (e.g., CD95, TNFR1, TRAIL-R1/2) | Transmembrane proteins that, upon ligand binding, recruit intracellular adaptor proteins.[3][12] |

| FADD (Fas-Associated Death Domain) | An adaptor protein that links death receptors to procaspase-8 through its death domain (DD) and death effector domain (DED).[3][6][10] |

| TRADD (TNFR-Associated Death Domain) | An adaptor protein involved in TNFR1 signaling that can recruit FADD.[7][8] |

| Procaspase-8 | The inactive zymogen of caspase-8, which is recruited to the DISC and activated upon dimerization.[1][7] |

| Active Caspase-8 | The active form of caspase-8 that initiates the downstream caspase cascade.[1][14] |

| c-FLIP (Cellular FLICE-inhibitory protein) | A key regulator of caspase-8 activation. It exists in long (c-FLIPL) and short (c-FLIPS) isoforms that can either promote or inhibit apoptosis depending on their expression levels.[3][17][18] |

| Effector Caspases (e.g., Caspase-3, -7) | Proteases that are activated by caspase-8 and execute the final stages of apoptosis.[1][14] |

| Bid | A pro-apoptotic Bcl-2 family member that, when cleaved by caspase-8, links the extrinsic and intrinsic apoptotic pathways.[1][5] |

Regulation of the Caspase-8 Pathway

The activation of caspase-8 is tightly regulated to prevent unwanted apoptosis. The primary regulator is the cellular FLICE-inhibitory protein (c-FLIP). c-FLIP shares structural homology with procaspase-8 but lacks enzymatic activity.[19] It exists in several isoforms, with the long (c-FLIPL) and short (c-FLIPS) forms being the most studied.

At high concentrations, both c-FLIPL and c-FLIPS can act as inhibitors of apoptosis by competing with procaspase-8 for binding to FADD in the DISC, thereby preventing the formation of active caspase-8 homodimers.[3][18] However, at physiological concentrations, c-FLIPL can form heterodimers with procaspase-8, which can lead to the activation of procaspase-8, thus promoting apoptosis.[17][18][20][21] The ratio of c-FLIP to procaspase-8 within the DISC is therefore a critical determinant of cell fate.

Quantitative Data

While precise in vivo concentrations and kinetic parameters can vary significantly depending on cell type and conditions, some quantitative insights have been reported.

| Parameter | Value/Observation | Cell Type/System |

| DISC Stoichiometry | FADD is substoichiometric relative to TRAIL receptors. There can be up to 9-fold more caspase-8 than FADD in the DISC.[22] | TRAIL-stimulated human cell lines |

| Caspase-8 Activation Model | Procaspase-8 molecules interact sequentially via their DED domains to form a caspase-activating chain, which drives dimerization and activation.[22] | Structural modeling and functional reconstitution |

| c-FLIPL Regulation | At low, physiological levels, c-FLIPL promotes procaspase-8 activation through heterodimerization. At high, ectopic expression levels, it inhibits apoptosis.[17] | In vitro and cell-based assays |

Experimental Protocols

Studying the caspase-8 extrinsic apoptosis pathway often involves a combination of techniques to assess protein-protein interactions, protein cleavage, and enzyme activity.

Immunoprecipitation of the Death-Inducing Signaling Complex (DISC)

This protocol is used to isolate the DISC and identify its components.[23]

Methodology:

-

Cell Culture and Stimulation:

-

Seed an appropriate number of cells (e.g., 5 x 10^6 HeLa-CD95 cells per 14.5 cm plate) and culture overnight.[23] For suspension cells, a higher number (e.g., 1 x 10^7 cells) may be required.[23]

-

Induce apoptosis by treating the cells with the appropriate death ligand (e.g., CD95L or TRAIL) for a specified time course.[24][25]

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein complexes.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysate by incubating with protein A/G agarose (B213101) beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with an antibody specific for a component of the DISC (e.g., anti-Fas or anti-TRAIL receptor) or with a tagged ligand (e.g., biotinylated TRAIL) overnight at 4°C with gentle rotation.[24]

-

Add protein A/G agarose or streptavidin beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.[24]

-

-

Washing and Elution:

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

-

Analysis:

-

Analyze the eluted proteins by Western blotting using antibodies against expected DISC components like FADD and caspase-8.[24]

-

Western Blotting for Caspase-8 Cleavage

This technique is used to detect the proteolytic processing of procaspase-8 into its active fragments.[15][25]

Methodology:

-

Sample Preparation:

-

Culture and treat cells with an apoptosis-inducing agent for various time points.[25]

-

Harvest and lyse the cells in a suitable lysis buffer.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., Bradford or BCA).

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for caspase-8. Antibodies that recognize both the pro-form and cleaved fragments are often used.[25]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

Caspase-8 Activity Assay

This assay measures the enzymatic activity of caspase-8 using a specific substrate.

Methodology (Colorimetric Assay): [27][28][29]

-

Sample Preparation:

-

Prepare cell lysates from control and apoptosis-induced cells as described for Western blotting.

-

-

Assay Reaction:

-

In a 96-well plate, add cell lysate to a reaction buffer containing a caspase-8-specific colorimetric substrate, such as Ac-IETD-pNA (Acetyl-Ile-Glu-Thr-Asp p-nitroaniline).[27][28]

-

Include a negative control (e.g., lysate with a caspase-8 inhibitor like Ac-IETD-CHO) and a positive control (recombinant active caspase-8).[27]

-

-

Incubation and Measurement:

-

Data Analysis:

-

Calculate the caspase-8 activity based on the absorbance values, often by comparing to a standard curve generated with known concentrations of pNA.[27]

-

A fluorometric version of this assay can also be performed using a substrate like Ac-IETD-AFC, which releases a fluorescent molecule upon cleavage.[2]

Visualizations

Caption: The core signaling cascade of the caspase-8 extrinsic apoptosis pathway.

Caption: A typical experimental workflow for the immunoprecipitation of the DISC.

References

- 1. What are caspase 8 activators and how do they work? [synapse.patsnap.com]

- 2. scbt.com [scbt.com]

- 3. Caspase-8; regulating life and death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Death Receptor-Induced Activation of Initiator Caspase 8 Is Antagonized by Serine/Threonine Kinase PAK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Caspase-8 in apoptosis: the beginning of "the end"? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Recruitment of TRADD, FADD, and caspase 8 to double-stranded RNA-triggered death inducing signaling complexes (dsRNA-DISCs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The role of TRADD in death receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DED Interaction of FADD and Caspase-8 in the Induction of Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Roles for Caspase-8 in IL-1β and Inflammasome Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The chains of death: A new view on caspase-8 activation at the DISC - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]

- 14. Caspase-8: Arbitrating Life and Death in the Innate Immune System - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]

- 16. assaygenie.com [assaygenie.com]

- 17. c-FLIPL is a dual function regulator for caspase-8 activation and CD95-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

- 19. researchgate.net [researchgate.net]

- 20. Mechanism of procaspase-8 activation by c-FLIPL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. A death effector domain chain DISC model reveals a crucial role for caspase-8 chain assembly in mediating apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Protocol for measuring the caspase-8 activity at the DED filaments in adherent cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Measuring Procaspase-8 and -10 Processing upon Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. sigmaaldrich.com [sigmaaldrich.com]

- 28. msesupplies.com [msesupplies.com]

- 29. Caspase 8 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]

The Unseen Roles of a Death-Bringer: A Technical Guide to the Non-Apoptotic Functions of Caspase-8

For Immediate Release

[City, State] – [Date] – Long known as a central executioner in the programmed cell death pathway of apoptosis, caspase-8 is now understood to play a multifaceted role in a variety of fundamental cellular processes, independent of its lethal function. This technical guide provides an in-depth exploration of the non-apoptotic functions of caspase-8, offering researchers, scientists, and drug development professionals a comprehensive resource on its diverse roles in cell migration, proliferation, differentiation, and inflammation.

Introduction: Beyond Apoptosis

Caspase-8, a cysteine-aspartic protease, is a critical initiator of the extrinsic apoptosis pathway.[1][2] However, mounting evidence reveals that this enzyme is not merely a harbinger of death but also a crucial regulator of vital cellular activities.[3] Its non-apoptotic functions are often mediated through its scaffolding capabilities, interacting with a diverse array of signaling molecules to orchestrate complex cellular responses.[2][4] This guide delves into the molecular mechanisms underpinning these non-lethal roles, presenting key quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways involved.

Caspase-8 in Cell Migration and Invasion

The ability of cells to migrate is fundamental to numerous physiological and pathological processes, including development, immune surveillance, and cancer metastasis. Caspase-8 has emerged as a significant modulator of cell motility, a function that is often independent of its proteolytic activity.[5][6]

Molecular Mechanisms

Caspase-8 promotes cell migration through its interaction with components of the focal adhesion complex and by influencing cytoskeletal dynamics.[7][8] One key mechanism involves the activation of calpain-2, a calcium-dependent protease that facilitates focal adhesion turnover, a critical step in cell movement.[7][9][10] Caspase-8 can interact with a multi-protein complex that includes focal adhesion kinase (FAK) and calpain-2, enhancing the cleavage of focal adhesion substrates and thereby promoting cell migration.[6] This interaction can disrupt the inhibition of calpain-2 by its endogenous inhibitor, calpastatin.[6] Furthermore, caspase-8 can influence the activity of small GTPases like Rac, which are master regulators of the actin cytoskeleton.[9]

Quantitative Data on Caspase-8-Mediated Cell Migration

The following table summarizes quantitative data from studies investigating the role of caspase-8 in cell migration.

| Cell Type | Experimental Condition | Metric | Result | Reference |

| Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS) | PDGF Stimulation | Fold Change in Migration | Inhibition of caspase-8 with Z-IETD-FMK (50 µM) resulted in a ~50% reduction in PDGF-induced migration. | [5] |

| Neuroblastoma (NB7) Cells | Overexpression of Caspase-8 | Wound Closure (%) | NB7 cells reconstituted with caspase-8 showed a significant increase in wound closure compared to caspase-8 deficient cells. | [11] |

| A549 Carcinoma Cells | shRNA-mediated knockdown of Caspase-8 | Relative Migration | Knockdown of endogenous caspase-8 expression decreased cell migration by approximately 40%. | [11] |

Experimental Protocol: Transwell Migration Assay

A detailed protocol for assessing cell migration using a modified Boyden chamber (Transwell) assay is provided below.

Objective: To quantify the migratory capacity of cells in response to a chemoattractant.

Materials:

-

Transwell inserts (e.g., 6.5 mm diameter, 8 µm pore size)

-

24-well tissue culture plates

-

Cell culture medium (serum-free and with chemoattractant)

-

Chemoattractant (e.g., Platelet-Derived Growth Factor - PDGF)

-

Crystal Violet staining solution (0.1% crystal violet in 2% ethanol)

-

Spectrophotometer

Procedure:

-

Coat the lower side of the Transwell insert membrane with an appropriate extracellular matrix protein (e.g., fibronectin) if required for the cell type.

-

Seed cells (e.g., 5 x 10^5 cells) in serum-free medium into the upper chamber of the Transwell insert.

-

Add medium containing a chemoattractant to the lower chamber.

-

Incubate the plate at 37°C in a humidified incubator for a duration appropriate for the cell type (e.g., 4 hours).

-

After incubation, remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol.

-

Stain the migrated cells with 0.1% Crystal Violet solution.

-

Elute the dye with methanol and measure the absorbance at 600 nm using a spectrophotometer.

-

Quantify the results by comparing the absorbance of the experimental samples to that of control samples.

Caspase-8 in Focal Adhesion Dynamics.

Caspase-8 in Cell Proliferation and Differentiation

Caspase-8 plays a crucial, often enzymatic activity-dependent, role in the proliferation and differentiation of various cell types, particularly within the immune system.

Molecular Mechanisms

In T lymphocytes, T-cell receptor (TCR) stimulation triggers the recruitment of caspase-8 to a signaling complex involving FADD, CARMA1, Bcl10, and MALT1.[5][12] This leads to limited caspase-8 activation, which is essential for the subsequent activation of the transcription factor NF-κB, a key regulator of T-cell proliferation and survival.[5][12] The spatial localization of active caspase-8 appears to be a determining factor in its function; during T-cell activation, active caspase-8 is localized to lipid rafts, whereas in apoptosis, it is found in the cytosol.[13]

Caspase-8 is also implicated in the differentiation of monocytes into macrophages.[4] In response to Macrophage Colony-Stimulating Factor (M-CSF), caspase-8 is activated within a complex containing FADD, RIPK1, and cFLIP.[4] Active caspase-8 then cleaves RIPK1, which in turn prevents sustained NF-κB activation, a crucial step for macrophage differentiation.[2][4]

Quantitative Data on Caspase-8-Mediated Proliferation and Differentiation

| Cell Type | Experimental Condition | Metric | Result | Reference |

| Human T-cells | TCR stimulation + Caspase-8 inhibitor (IETD-fmk) | [3H]Thymidine incorporation (cpm) | A dose-dependent decrease in T-cell proliferation was observed with increasing concentrations of IETD-fmk. | [14] |

| Jurkat T-cells | CD3 Stimulation | % of cells with active caspase-8 | 26% (± 2.2) of CD3-stimulated cells exhibited detectable active caspase-8. | [13] |

| Human Monocytes | M-CSF treatment + Caspase-8 siRNA | CD71 expression (normalized) | Knockdown of caspase-8 significantly inhibited the M-CSF-induced upregulation of the macrophage differentiation marker CD71. | [15] |

| U937 Monocytic Cells | TPA-induced differentiation + Caspase-8 dominant-negative mutant | CD11b expression (MFI) | Expression of a caspase-8 dominant-negative mutant impaired the TPA-induced increase in the differentiation marker CD11b. | [15] |

Experimental Protocol: CFSE-Based T-Cell Proliferation Assay

Objective: To quantify T-cell proliferation by measuring the dilution of the fluorescent dye CFSE.

Materials:

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

T-cell isolation kit

-

T-cell stimulation reagents (e.g., anti-CD3 and anti-CD28 antibodies)

-

Flow cytometer

Procedure:

-

Isolate T-cells from peripheral blood or spleen.

-

Label the T-cells with CFSE according to the manufacturer's instructions.

-

Stimulate the CFSE-labeled T-cells with anti-CD3 and anti-CD28 antibodies.

-

Culture the cells for a period sufficient for several rounds of division (e.g., 72 hours).

-

Harvest the cells and analyze the CFSE fluorescence by flow cytometry.

-

Quantify the percentage of divided cells and the number of cell divisions based on the progressive halving of CFSE fluorescence in daughter cells.

Caspase-8 in T-Cell Proliferation.

Caspase-8 in Inflammation and Necroptosis

Caspase-8 plays a dual role in inflammation, acting as both a promoter and a suppressor of inflammatory responses. Its most well-defined non-apoptotic role in this context is the inhibition of necroptosis, a form of programmed necrosis.

Molecular Mechanisms

Necroptosis is mediated by the kinase activity of RIPK1 and RIPK3, leading to the phosphorylation and activation of Mixed Lineage Kinase Domain-Like protein (MLKL), which executes cell death by disrupting the plasma membrane.[16] Caspase-8 acts as a critical negative regulator of this pathway by directly cleaving and inactivating RIPK1 and RIPK3.[17][18][19][20] This cleavage is essential for preventing aberrant necroptosis and maintaining tissue homeostasis.[16][17][18][19]

Paradoxically, caspase-8 can also promote inflammation. In certain contexts, the scaffolding function of caspase-8 is required for the activation of the NLRP3 inflammasome and the production of the pro-inflammatory cytokine IL-1β.[21] Furthermore, caspase-8 can contribute to NF-κB activation in response to various stimuli, leading to the expression of inflammatory genes.[22][23] The formation of a complex between caspase-8, FADD, and cFLIP can lead to the cleavage of cFLIP, generating a p43 fragment that promotes NF-κB activation.[4]

Quantitative Data on Caspase-8 in Inflammation and Necroptosis

| Cell Type | Experimental Condition | Metric | Result | Reference |

| HT1080 Fibrosarcoma Cells | FasL stimulation + z-VAD-fmk | IL-8 Production (fold induction) | FasL-induced IL-8 production was 3-5 times higher in the presence of the pan-caspase inhibitor z-VAD-fmk. | [24] |

| HEK293T Cells | Transfection with RIPK1 variants + recombinant caspase-8 | % Cleaved RIPK1 | Wild-type RIPK1 was efficiently cleaved by caspase-8, whereas a cleavage-resistant mutant (D324N) showed significantly reduced cleavage. | [4][25] |

| HeLa Cells | TNF stimulation + RIPK1 variants | LDH Release (% of control) | Expression of cleavage-resistant RIPK1 variants led to a significant increase in TNF-induced cell death (necroptosis). | [25] |

Experimental Protocol: Western Blot for RIPK1 Cleavage

Objective: To detect the cleavage of RIPK1 by caspase-8.

Materials:

-

Cell lysis buffer

-

Protein concentration assay kit

-

SDS-PAGE gels

-

Western blot transfer system

-

Primary antibodies (anti-RIPK1, anti-caspase-8)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with the desired stimulus to induce caspase-8 activation.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for RIPK1. This will allow detection of both full-length and cleaved RIPK1 fragments.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to quantify the extent of RIPK1 cleavage.

Caspase-8 as a Negative Regulator of Necroptosis.

Conclusion and Future Directions

The non-apoptotic functions of caspase-8 have expanded our understanding of its role from a simple executioner of cell death to a sophisticated regulator of diverse cellular processes. Its ability to act as a scaffold and its context-dependent enzymatic activity allow it to fine-tune critical cellular decisions. For researchers and drug development professionals, this expanded role of caspase-8 presents both challenges and opportunities. Targeting caspase-8 for therapeutic intervention now requires a nuanced approach that considers its non-apoptotic functions to avoid unintended consequences.

Future research will likely focus on further dissecting the intricate signaling networks in which caspase-8 participates. The identification of novel non-apoptotic substrates of caspase-8 through proteomic approaches will provide deeper insights into its regulatory functions.[1][20][26][27] A thorough understanding of the post-translational modifications that govern the functional switch of caspase-8 between its pro-death and non-apoptotic roles will be crucial for the development of targeted therapies. The continued exploration of the non-canonical pathways of caspase-8 will undoubtedly uncover new avenues for therapeutic intervention in a wide range of diseases, from cancer to inflammatory disorders.

References

- 1. pnas.org [pnas.org]

- 2. Caspase-8 prevents sustained activation of NF-kappaB in monocytes undergoing macrophagic differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of Novel Pathogenic Variants Leading to Caspase-8 Cleavage-Resistant RIPK1-Induced Autoinflammatory Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Caspases leave the beaten track: caspase-mediated activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological validation of targets regulating CD14 during macrophage differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Caspase-8 as a Regulator of Tumor Cell Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uniprot.org [uniprot.org]

- 9. Caspase-8 promotes cell motility and calpain activity under nonapoptotic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Caspase 8 association with the focal adhesion complex promotes tumor cell migration and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Caspase-8 regulates TNF-α-induced epithelial necroptosis and terminal ileitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Spatial differences in active caspase-8 defines its role in T cell activation versus cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Caspase Activation Is Required for T Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Caspase-8, receptor-interacting protein kinase 1 (RIPK1), and RIPK3 regulate retinoic acid-induced cell differentiation and necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Reverse hierarchical DED assembly in the cFLIP-procaspase-8 and cFLIP-procaspase-8-FADD complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Caspase-8 auto-cleavage regulates programmed cell death and collaborates with RIPK3/MLKL to prevent lymphopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mutations that prevent caspase cleavage of RIPK1 cause autoinflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Caspases and their substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. The Role of the Key Effector of Necroptotic Cell Death, MLKL, in Mouse Models of Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | Comprehensive analysis of human monocyte subsets using full-spectrum flow cytometry and hierarchical marker clustering [frontiersin.org]

- 24. NFκB activation by Fas is mediated through FADD, caspase-8, and RIP and is inhibited by FLIP - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Regulation of Caspase-8 Activity at the Crossroads of Pro-Inflammation and Anti-Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Caspase-8 as an Initiator of Cell Death: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caspase-8, a cysteine-aspartic protease, stands as a critical initiator caspase at the crossroads of cellular life and death. Its activation through the extrinsic apoptosis pathway triggers a cascade of events leading to programmed cell death, a fundamental process in tissue homeostasis and elimination of damaged or infected cells. However, the functions of caspase-8 extend beyond apoptosis, as it also plays a crucial role in other forms of programmed cell death, such as necroptosis, and exhibits non-apoptotic activities in cellular differentiation and immune responses. This in-depth technical guide provides a comprehensive overview of the core functions of caspase-8, detailing its structure, activation mechanisms, substrate specificity, and its multifaceted roles in apoptosis and necroptosis. Furthermore, this guide presents a compilation of quantitative data on caspase-8 kinetics and inhibition, alongside detailed experimental protocols for its study, aiming to equip researchers and drug development professionals with the essential knowledge and tools to investigate this pivotal enzyme.

Introduction

Programmed cell death is an essential physiological process that plays a vital role in the development and maintenance of multicellular organisms. A key family of proteases that execute this process is the caspases (cysteine-aspartic proteases). Caspases are broadly categorized into initiator caspases, which are activated by pro-apoptotic signals, and effector caspases, which are activated by initiator caspases and carry out the widespread cleavage of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. Caspase-8 is a prototypical initiator caspase, primarily associated with the extrinsic or death receptor-mediated pathway of apoptosis.[1] Its activation is a tightly regulated process that serves as a commitment step for cellular demise. Beyond its canonical role in apoptosis, caspase-8 has emerged as a key regulator of other cell death modalities and cellular processes, highlighting its complex and context-dependent functions.[2][3]

Molecular Architecture of Caspase-8

Caspase-8 is synthesized as an inactive zymogen, procaspase-8, which is a single polypeptide chain.[4] The structure of procaspase-8 consists of three main domains:

-

N-terminal Pro-domain: This region contains two tandem death effector domains (DEDs).[5] The DEDs are crucial for the recruitment of procaspase-8 to the Death-Inducing Signaling Complex (DISC) through homotypic interactions with the DED of the adaptor protein FADD.[6]

-

Large Catalytic Subunit (p18): This subunit contains the active site cysteine residue (Cys360) that is essential for its proteolytic activity.[7]

-

Small Catalytic Subunit (p10): This subunit contributes to the formation of the active enzyme.

The crystal structure of the active caspase-8 reveals a heterotetramer composed of two p18 and two p10 subunits.[7] The active sites are formed at the interface of the large and small subunits of each heterodimer.

The Extrinsic Apoptosis Pathway: Caspase-8 Activation at the DISC

The canonical activation of caspase-8 occurs through the extrinsic apoptosis pathway, which is initiated by the binding of extracellular death ligands, such as Fas ligand (FasL) or Tumor Necrosis Factor-alpha (TNF-α), to their cognate death receptors on the cell surface.[4][8] This ligand-receptor interaction triggers a series of events culminating in the formation of the Death-Inducing Signaling Complex (DISC).[9][10]

dot

Caption: The extrinsic apoptosis pathway initiated by death receptor signaling.

The key steps in caspase-8 activation at the DISC are:

-

Death Receptor Trimerization: Binding of the death ligand induces the trimerization of death receptors.[4]

-

Recruitment of FADD: The clustered death domains (DDs) of the receptors recruit the adaptor protein Fas-associated death domain (FADD).[4][6] In the case of TNFR1 signaling, the adaptor protein TRADD is first recruited, which in turn recruits FADD.[11][12]

-

Recruitment of Procaspase-8: The DED of FADD recruits multiple procaspase-8 molecules via their tandem DEDs.[6][10]

-

Proximity-Induced Dimerization and Activation: The high local concentration of procaspase-8 molecules at the DISC facilitates their dimerization, leading to a conformational change that induces their autocatalytic cleavage and activation.[13][14] This initial cleavage occurs between the large and small catalytic subunits.

Downstream Targets and Amplification of the Death Signal

Once activated, caspase-8 initiates the execution phase of apoptosis through two main branches:

-

Direct Activation of Effector Caspases: Active caspase-8 directly cleaves and activates effector caspases, primarily procaspase-3 and procaspase-7.[9][15] These effector caspases are responsible for the cleavage of a plethora of cellular proteins, leading to the dismantling of the cell.

-

Engagement of the Intrinsic Pathway via Bid Cleavage: Caspase-8 can also cleave the BH3-only protein Bid, generating a truncated form known as tBid.[16][17][18] tBid then translocates to the mitochondria, where it promotes the oligomerization of Bak and Bax, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the apoptosome and caspase-9.[8][16] This arm of the pathway serves as an amplification loop, particularly in "Type II" cells where the levels of DISC-activated caspase-8 are insufficient to directly activate enough effector caspases.[19]

The Dual Role of Caspase-8: A Molecular Switch Between Apoptosis and Necroptosis

While caspase-8 is a potent inducer of apoptosis, it also possesses a critical pro-survival function by inhibiting a form of programmed necrosis called necroptosis.[2][3][20] Necroptosis is a regulated form of cell death that is typically initiated by death receptors when caspase-8 is inhibited or absent.

dot

Caption: Caspase-8 as a molecular switch between apoptosis and necroptosis.

The key players in this molecular switch are:

-

RIPK1 and RIPK3: Receptor-interacting protein kinases 1 and 3 are essential mediators of necroptosis.[20]

-

MLKL: Mixed lineage kinase domain-like protein is the executioner of necroptosis.[20]

When caspase-8 is active, it cleaves and inactivates RIPK1 and RIPK3, thereby preventing the formation of the necrosome (Complex IIb) and the execution of necroptosis.[21] However, when caspase-8 activity is compromised (e.g., by genetic deletion or pharmacological inhibition), RIPK1 and RIPK3 are free to form a complex, leading to the phosphorylation and activation of MLKL, which then translocates to the plasma membrane and induces cell lysis.[20][21] This dual function of caspase-8 underscores its central role in determining the fate of the cell.

Non-Apoptotic Roles of Caspase-8

Emerging evidence indicates that caspase-8 participates in cellular processes beyond cell death. These non-apoptotic functions are often dependent on its scaffolding properties rather than its catalytic activity and include:

-

Cell Differentiation and Proliferation: Caspase-8 has been implicated in the differentiation of monocytes and the proliferation of T and B lymphocytes.[22][23][24]

-

NF-κB Activation: In certain contexts, caspase-8 can contribute to the activation of the NF-κB signaling pathway, which is involved in inflammation and cell survival.[25]

-

Inflammasome Regulation: Caspase-8 can modulate the activity of the inflammasome, a multiprotein complex that triggers inflammation.[7]

Quantitative Data on Caspase-8

Table 1: Kinetic Parameters of Caspase-8

| Substrate | kcat/Km (M⁻¹s⁻¹) | Notes |

| Procaspase-3 | 8.7 x 10⁵ | Direct activation in a purified system.[2][4] |

| Bid | - | Cleavage is significantly reduced by mutations in the recognition patch (residues 53-60).[5] Specific kcat/Km values are not readily available. |

| Ac-IETD-AFC | - | A commonly used fluorogenic substrate with high turnover rate.[16] |

| Ac-DEVD-AFC | - | A fluorogenic substrate primarily for caspase-3, but can be cleaved by caspase-8.[16] |

Table 2: IC₅₀ Values of Selected Caspase-8 Inhibitors

| Inhibitor | IC₅₀ (nM) | Notes |

| Ac-LESD-CMK | 50 | Potent inhibitor.[2][5] |

| z-LEHD-FMK | 70 | Effective inhibitor.[5] |

| z-IETD-FMK | 350 | Commonly used selective inhibitor.[2][5] |

| Q-VD-OPh | 25-400 | Pan-caspase inhibitor.[17] |

| Z-VAD-FMK | - | Broad-spectrum pan-caspase inhibitor.[17] |

Table 3: Fold Change in Caspase-8 Activity Upon Ligand Stimulation

| Cell Line | Ligand | Fold Change | Time Point |

| HL-60 | 10 ng/mL TNF-α | ~2.5 | 24 h |

| K562 | 10 ng/mL TNF-α | ~2.0 | 24 h |

| RPE/choroid | Synthetic Alu RNA | 1.92 ± 0.72 | 3 d |

| RPE/choroid | Recombinant IL-18 | 2.82 ± 1.63 | 2 d |

Experimental Protocols

Caspase-8 Activity Assay (Fluorometric)

This protocol describes a method to measure caspase-8 activity in cell lysates using a fluorogenic substrate.[6][9][20][26]

dot

Caption: Workflow for a fluorometric caspase-8 activity assay.

Materials:

-

Cells of interest

-

Apoptosis-inducing agent

-

Lysis Buffer (e.g., 250 mM HEPES, pH 7.4, 25 mM CHAPS, 25 mM DTT)[3]

-

2X Reaction Buffer (e.g., 200 mM HEPES, pH 7.4, 1% CHAPS, 50 mM DTT, 20 mM EDTA, 50% sucrose)[3]

-

Caspase-8 fluorogenic substrate (e.g., Ac-IETD-AFC, 1 mM stock)[9][27]

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Culture cells to the desired confluency and induce apoptosis using the appropriate stimulus. Include a non-induced control.

-

Harvest cells by centrifugation and wash with ice-cold PBS.

-

Resuspend the cell pellet in cold Lysis Buffer (e.g., 50 µL per 1-2 x 10⁶ cells).

-

Incubate on ice for 10-15 minutes.

-

Centrifuge at 10,000 x g for 1 minute at 4°C to pellet cellular debris.

-

Transfer the supernatant (cell lysate) to a pre-chilled tube. Determine protein concentration using a suitable assay (e.g., BCA).

-

Add 50 µL of cell lysate (containing 50-200 µg of protein) to each well of a 96-well black microplate.

-

Add 50 µL of 2X Reaction Buffer to each well.

-

Add 5 µL of the 1 mM caspase-8 fluorogenic substrate to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Read the fluorescence using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[9][26]

-

The fold-increase in caspase-8 activity can be determined by comparing the fluorescence of the apoptotic sample to the non-induced control.

Western Blot Analysis of Caspase-8 Cleavage

This protocol details the detection of procaspase-8 and its cleavage products by Western blotting, a hallmark of its activation.[22][28][29]

Materials:

-

Cell lysates (prepared as in 8.1)

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against caspase-8 (recognizing both pro- and cleaved forms)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Mix cell lysates with Laemmli sample buffer and boil for 5-10 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-caspase-8 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the bands using an imaging system.

-

Procaspase-8 will appear as a band of ~55-57 kDa, while the cleaved large subunit (p43/p41) and the fully processed large subunit (p18) will appear as smaller bands.

Immunoprecipitation of the Death-Inducing Signaling Complex (DISC)

This protocol describes the isolation of the DISC to study the recruitment of caspase-8.[18][30][31]

Materials:

-

Cells stimulated with a death ligand (e.g., FasL)

-

Ice-cold PBS

-

IP Lysis Buffer (e.g., containing mild detergents like NP-40)

-

Anti-caspase-8 antibody or anti-Fas antibody

-

Protein A/G magnetic beads or agarose (B213101) beads

-

Wash buffer

-

Elution buffer or Laemmli sample buffer

Procedure:

-

Stimulate cells with the death ligand for the desired time to allow DISC formation.

-

Lyse the cells in ice-cold IP Lysis Buffer.

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the primary antibody (e.g., anti-caspase-8) overnight at 4°C.

-

Add fresh protein A/G beads and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Wash the beads several times with wash buffer to remove non-specific binding.

-

Elute the proteins from the beads using elution buffer or by boiling in Laemmli sample buffer.

-

Analyze the immunoprecipitated proteins by Western blotting using antibodies against DISC components (e.g., FADD, procaspase-8).

Detection of Necroptosis

This protocol provides a method for inducing and detecting necroptosis.[4][8][13][21]

Induction of Necroptosis:

-

Seed cells (e.g., HT-29, L929) in a culture plate.

-

Treat the cells with a combination of TNF-α (e.g., 10-100 ng/mL), a Smac mimetic (to inhibit cIAPs), and a pan-caspase inhibitor (e.g., Z-VAD-FMK, to block apoptosis).[21]

Detection of Necroptosis:

-

Western Blot for Phosphorylated MLKL (pMLKL): Phosphorylation of MLKL at Ser358 is a key marker of necroptosis activation.[32] Perform Western blotting on lysates from treated cells using an antibody specific for pMLKL.

-

Cell Viability/Toxicity Assays: Necroptosis leads to plasma membrane rupture. This can be measured using assays that detect the release of lactate (B86563) dehydrogenase (LDH) into the culture medium or by using membrane-impermeable dyes like propidium (B1200493) iodide (PI) in flow cytometry or fluorescence microscopy.[16][23][24][33][34]

Conclusion and Future Directions

Caspase-8 is a multifaceted enzyme that plays a central role in the regulation of cell death and other vital cellular processes. Its function as an initiator of extrinsic apoptosis is well-established, and its role as a molecular switch between apoptosis and necroptosis highlights its importance in determining cellular fate. The non-apoptotic functions of caspase-8 are an active area of research, and further investigation is needed to fully elucidate its diverse roles in health and disease.

For drug development professionals, caspase-8 represents a promising therapeutic target. Modulating its activity could be beneficial in various pathological conditions, including cancer, autoimmune diseases, and inflammatory disorders.[33][35] The development of specific activators or inhibitors of caspase-8 requires a deep understanding of its structure, regulation, and substrate specificity. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further research into this critical enzyme and aid in the development of novel therapeutic strategies. Future research will likely focus on the intricate regulatory mechanisms governing the diverse functions of caspase-8 and its potential as a biomarker and therapeutic target in a range of human diseases.

References

- 1. Activation of caspase-8 is critical for sensitivity to cytotoxic anti-Fas antibody-induced apoptosis in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pro-caspase-3 is a major physiologic target of caspase-8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Electrostatic Clamp and Loop Dynamics Dictate Caspase‑8 Cleavage of the Apoptotic Protein Bid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Caspase Assays | Thermo Fisher Scientific - DE [thermofisher.com]

- 7. Functions of Caspase 8: the Identified and the Mysterious - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell Meter™ Caspase 8 Activity Apoptosis Assay Kit *Red Fluorescence* | AAT Bioquest [aatbio.com]

- 9. Signaling events triggered by tumor necrosis factor-related apoptosis-inducing ligand (TRAIL): caspase-8 is required for TRAIL-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Cleavage of BID by caspase 8 mediates the mitochondrial damage in the Fas pathway of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Catalytic activity of the caspase-8-FLIPL complex inhibits RIPK3-dependent necrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocol for measuring the caspase-8 activity at the DED filaments in adherent cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Multiple roles of caspase-8 in cell death, inflammation, and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. scbt.com [scbt.com]

- 17. Caspase-8 regulation of TRAIL-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. BID is cleaved by caspase-8 within a native complex on the mitochondrial membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Caspase 8 Activity Assay Kit (Colorimetric Method) – Cells Online [cells-online.com]

- 21. Caspase-8 activation by TRAIL monotherapy predicts responses to IAPi and TRAIL combination treatment in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Cleavage by Caspase 8 and Mitochondrial Membrane Association Activate the BH3-only Protein Bid during TRAIL-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. Caspase-8-dependent inflammatory responses are controlled by its adapter, FADD, and necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. chemometec.com [chemometec.com]

- 27. Assessment of Caspase Activities in Intact Apoptotic Thymocytes Using Cell-Permeable Fluorogenic Caspase Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Caspase-8 activation and bid cleavage contribute to MCF7 cellular execution in a caspase-3-dependent manner during staurosporine-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Caspase-8 regulates TNF-alpha induced epithelial necroptosis and terminal ileitis - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. benchchem.com [benchchem.com]

- 33. Caspase-8; regulating life and death - PMC [pmc.ncbi.nlm.nih.gov]

- 34. pnas.org [pnas.org]

- 35. Monitoring of caspase-8/FLICE processing and activation upon Fas stimulation with novel antibodies directed against a cleavage site for caspase-8 and its substrate, FLICE-like inhibitory protein (FLIP) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual-Faced Regulator: A Technical Guide to cFLIP Protein-Mediated Control of Caspase-8 Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular FLICE-like inhibitory protein (cFLIP) is a master regulator of life-and-death cellular decisions, primarily through its intricate interplay with caspase-8. Structurally homologous to procaspase-8 but lacking intrinsic catalytic activity, cFLIP isoforms orchestrate a complex signaling network that can either promote or inhibit apoptosis, and even steer the cell towards necroptosis. This technical guide provides an in-depth exploration of the molecular mechanisms by which cFLIP proteins regulate caspase-8 activation. We will delve into the functions of the different cFLIP isoforms, present quantitative data on their interactions, provide detailed experimental protocols for their study, and visualize the key signaling pathways involved. Understanding this critical regulatory node is paramount for the development of novel therapeutics targeting apoptosis and other cell death pathways in diseases such as cancer and autoimmune disorders.

Introduction to cFLIP Proteins and Caspase-8

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and the elimination of damaged or unwanted cells. The extrinsic apoptosis pathway is initiated by the binding of death ligands to their cognate receptors on the cell surface, leading to the formation of the Death-Inducing Signaling Complex (DISC). A key component of the DISC is caspase-8 , an initiator caspase that, upon activation, triggers a cascade of downstream effector caspases, ultimately leading to the dismantling of the cell.

The activation of procaspase-8 at the DISC is a tightly regulated process, and central to this regulation are the cellular FLICE-like inhibitory proteins (cFLIP) . cFLIP proteins are structurally similar to procaspase-8, containing tandem death effector domains (DEDs) that allow them to be recruited to the DISC. However, they lack the critical catalytic residues required for protease activity.[1][2] There are three major protein isoforms of cFLIP in humans: the long isoform (cFLIPL), and two short isoforms (cFLIPS and cFLIPR).[2][3] These isoforms exert distinct and sometimes opposing effects on caspase-8, acting as a molecular rheostat that fine-tunes the cellular response to death signals.

The cFLIP Isoforms: A Triumvirate of Regulation

The differential expression and function of cFLIP isoforms are critical determinants of cell fate.

cFLIPL (Long Isoform)

cFLIPL is a 55 kDa protein that shares significant structural homology with procaspase-8, possessing two N-terminal DEDs and a C-terminal caspase-like domain that is catalytically inactive.[2] Its role in caspase-8 regulation is multifaceted and concentration-dependent:

-

At high concentrations: cFLIPL acts as an inhibitor of caspase-8 activation. By competing with procaspase-8 for binding to the adaptor protein FADD within the DISC, it prevents the homodimerization and subsequent auto-processing of procaspase-8, thereby blocking apoptosis.[4][5]

-

At low or physiological concentrations: cFLIPL can act as an activator of procaspase-8. It forms a heterodimer with procaspase-8 at the DISC, which induces a conformational change in procaspase-8, leading to its partial activation.[6][7] This limited caspase-8 activity is sufficient to cleave certain substrates, such as RIPK1, thereby inhibiting necroptosis, but is not sufficient to initiate the full apoptotic cascade.[4] The formation of the procaspase-8:cFLIPL heterodimer is thought to be energetically more favorable than the procaspase-8 homodimer.[8]

cFLIPS (Short Isoform)

cFLIPS is a 26 kDa protein consisting of two DEDs and a short C-terminal tail.[9] It functions primarily as a potent inhibitor of caspase-8 activation. By binding to FADD in the DISC, it directly competes with procaspase-8 recruitment and prevents the formation of active procaspase-8 homodimers, thus blocking apoptosis.[5][9]

cFLIPR (Raji Isoform)

cFLIPR is a 24 kDa isoform, similar in structure to cFLIPS, containing two DEDs. It is predominantly expressed in certain immune cells and also acts as an inhibitor of caspase-8 activation by preventing its recruitment and activation at the DISC.[3]

Quantitative Insights into cFLIP-Caspase-8 Interactions

The precise regulation of caspase-8 by cFLIP is dependent on the relative concentrations and binding affinities of the interacting proteins. While exact quantitative values can vary depending on the experimental system, the following tables summarize key findings from the literature.

Table 1: Relative Stoichiometry of DISC Components

| Cell Line | Condition | FADD (%) | procaspase-8 (%) | cFLIPL (%) | cFLIPS (%) | Reference |

| HeLa-CD95 | CD95L Stimulation | ~20 | ~70 | ~10 | - | [10] |

| HeLa-CD95-FL | CD95L Stimulation | ~35 | ~27 | ~38 | - | [11] |

| HeLa-CD95-FS | CD95L Stimulation | ~20 | ~26 | - | ~54 | [11] |

Table 2: Kinetic Parameters of Caspase-8 Activity

| Enzyme Complex | Substrate | kcat/KM (M-1s-1) | Notes | Reference |

| Caspase-8 homodimer | Ac-IETD-pNA | Value not explicitly provided in searched literature | The homodimer is considered the fully active form capable of initiating the apoptotic cascade. | |

| procaspase-8/cFLIPL heterodimer | Ac-IETD-AFC | ~10-fold lower than homodimer (qualitative) | Exhibits attenuated activity, sufficient to cleave specific substrates like RIPK1 but not robustly activate downstream caspases. The zymogen (z-C8) exhibits 10-fold greater activity in the presence of processed FLIP (FLIP(2-chain)) than with unprocessed FLIP.[12] | [12][13] |

| Caspase-8 (general) | Various | Varies over 500-fold for different substrates | Demonstrates a high degree of substrate specificity and hierarchy. | [14] |

Note: Obtaining precise, universally applicable quantitative values for binding affinities (Kd) and catalytic efficiencies (kcat/KM) is challenging due to the dynamic nature of these interactions within the cellular context and variations in experimental methodologies. The data presented represents the most relevant information available from the conducted searches.

Signaling Pathways of cFLIP-Mediated Caspase-8 Regulation

The interplay between cFLIP isoforms and caspase-8 at the DISC dictates the cellular outcome. The following diagrams, generated using Graphviz (DOT language), illustrate these key signaling pathways.

Caspase-8 Activation and Apoptosis Induction

cFLIPL-Mediated Regulation of Caspase-8

cFLIPS-Mediated Inhibition of Caspase-8

Experimental Protocols for Studying cFLIP-Caspase-8 Regulation

Investigating the intricate regulation of caspase-8 by cFLIP proteins requires a combination of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) to Detect cFLIP-Caspase-8 Interaction

This protocol details the co-immunoprecipitation of cFLIP and caspase-8 from cell lysates to demonstrate their physical interaction within the cell.

Materials:

-

Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease inhibitor cocktail.[15]

-

Wash Buffer: Cell Lysis Buffer with a lower concentration of NP-40 (e.g., 0.1%).

-

Elution Buffer: 2x SDS-PAGE sample buffer.

-

Primary antibodies: Anti-cFLIP and anti-caspase-8 antibodies for immunoprecipitation and Western blotting.

-

Protein A/G magnetic beads.

-

Magnetic rack.

Procedure:

-

Cell Lysis:

-

Culture and treat cells as required.

-

Wash cells with ice-cold PBS and lyse in ice-cold Cell Lysis Buffer for 30 minutes on a rocker at 4°C.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new pre-chilled tube.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.

-

Remove the beads using a magnetic rack and transfer the pre-cleared lysate to a new tube.

-

Add the primary antibody (e.g., anti-cFLIP) to the lysate and incubate overnight at 4°C with gentle rotation.

-

Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

-

Collect the beads using a magnetic rack and wash them three times with Wash Buffer.

-

-

Elution and Western Blotting:

-

After the final wash, remove all supernatant and resuspend the beads in Elution Buffer.

-

Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes.

-

Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with the appropriate primary (e.g., anti-caspase-8) and secondary antibodies to detect the co-immunoprecipitated protein.

-

In Vitro Caspase-8 Activity Assay

This fluorometric assay measures the enzymatic activity of caspase-8 in the presence or absence of cFLIP isoforms.

Materials:

-

Caspase Assay Buffer: 20 mM HEPES (pH 7.4), 10% glycerol, 2 mM DTT.[16]

-

Caspase-8 fluorogenic substrate: Ac-IETD-AMC (Acetyl-Ile-Glu-Thr-Asp-7-amino-4-methylcoumarin).[16]

-

Recombinant active caspase-8, procaspase-8, and cFLIP isoforms.

-

96-well black microplate.

-

Fluorescence microplate reader.

Procedure:

-

Reaction Setup:

-

In a 96-well black plate, prepare the reaction mixture containing Caspase Assay Buffer and the desired concentrations of recombinant procaspase-8 and cFLIP isoforms.

-

Include control wells with active caspase-8 (positive control) and buffer only (negative control).

-

Pre-incubate the mixture at 37°C for 15-30 minutes to allow for protein interactions and activation.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the Ac-IETD-AMC substrate to a final concentration of 50 µM.

-

Immediately measure the fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~440-460 nm.[16]

-

Continue to measure the fluorescence at regular intervals (e.g., every 5 minutes) for 1-2 hours at 37°C.

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage (caspase-8 activity) from the linear portion of the fluorescence versus time plot.

-

Compare the activity of procaspase-8 in the presence of different cFLIP isoforms to its activity alone.

-

DISC Isolation and Analysis

This protocol describes the isolation of the Death-Inducing Signaling Complex (DISC) to analyze the recruitment of cFLIP and caspase-8.

Materials:

-

Stimulation Reagent: Recombinant death ligand (e.g., Flag-tagged FasL or TRAIL) and cross-linking antibody.

-

DISC Lysis Buffer: 30 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100, 10% glycerol, and protease inhibitors.

-

Anti-Flag magnetic beads.

-

Wash Buffer: DISC Lysis Buffer with 0.2% Triton X-100.

-

Elution Buffer: 2x SDS-PAGE sample buffer.

Procedure:

-

DISC Formation:

-

Treat cells with the Flag-tagged death ligand and cross-linking antibody for the desired time to induce DISC formation.

-

Wash cells with ice-cold PBS and lyse in DISC Lysis Buffer.

-

Clarify the lysate by centrifugation.